Cas no 1006458-74-7 ((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride)
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine hydrochloride
- [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-amine hydrochloride
- (3,5-dimethyl-1-propylpyrazol-4-yl)methanamine hydrochloride
- AK-55484
- FT-0683137
- I05-1599
- AKOS B021210
- AKOS PAO-0199
- ART-CHEM-BB B021210
- (3,5-dimethyl-1-propylpyrazol-4-yl)methanamine
- 1-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine
- [(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
- 1-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine(SALTDATA: 1.5HCl 1H2O)
- (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine
- 1006458-74-7
- EN300-229820
- AKOS000310410
- (3,5-DIMETHYL-1-PROPYL-1H-PYRAZOL-4-YL)METHYLAMINE
- STK349744
- 1-(3,5-DIMETHYL-1-PROPYLPYRAZOL-4-YL)METHANAMINE
- BS-36980
- BBL040028
- (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride
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- MDL: MFCD04970265
- Inchi: 1S/C9H17N3/c1-4-5-12-8(3)9(6-10)7(2)11-12/h4-6,10H2,1-3H3
- InChI Key: FBVYPJIXOJSHCX-UHFFFAOYSA-N
- SMILES: N1(CCC)C(C)=C(CN)C(C)=N1
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8Ų
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride Security Information
- HazardClass:IRRITANT
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 060349-500mg |
[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-amine hydrochloride |
1006458-74-7 | 500mg |
$119.00 | 2023-09-10 | ||
| TRC | D049570-500mg |
[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-amine Hydrochloride |
1006458-74-7 | 500mg |
$ 235.00 | 2022-06-06 | ||
| TRC | D049570-1000mg |
[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-amine Hydrochloride |
1006458-74-7 | 1g |
$ 390.00 | 2022-06-06 | ||
| TRC | D049570-2000mg |
[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-amine Hydrochloride |
1006458-74-7 | 2g |
$ 615.00 | 2022-06-06 | ||
| Enamine | EN300-229820-0.05g |
(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine |
1006458-74-7 | 95% | 0.05g |
$19.0 | 2024-06-20 | |
| Enamine | EN300-229820-0.1g |
(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine |
1006458-74-7 | 95% | 0.1g |
$22.0 | 2024-06-20 | |
| Enamine | EN300-229820-0.25g |
(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine |
1006458-74-7 | 95% | 0.25g |
$32.0 | 2024-06-20 | |
| Enamine | EN300-229820-0.5g |
(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine |
1006458-74-7 | 95% | 0.5g |
$50.0 | 2024-06-20 | |
| Enamine | EN300-229820-1.0g |
(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine |
1006458-74-7 | 95% | 1.0g |
$64.0 | 2024-06-20 | |
| Enamine | EN300-229820-2.5g |
(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine |
1006458-74-7 | 95% | 2.5g |
$135.0 | 2024-06-20 |
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride
Research Brief on (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride (CAS: 1006458-74-7)
The compound (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride (CAS: 1006458-74-7) has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery. This pyrazole derivative exhibits structural features that make it particularly interesting for medicinal chemistry applications, especially in the development of small molecule modulators for various biological targets.
Recent studies have focused on the synthetic optimization of this compound to improve its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported an improved synthetic route with 85% overall yield, compared to previous methods that typically yielded 60-65%. The new protocol involves a three-step process starting from commercially available 3,5-dimethyl-1H-pyrazole, with the key step being a reductive amination using sodium cyanoborohydride.
In pharmacological investigations, this compound has shown promise as a precursor for the development of histamine H3 receptor antagonists. Researchers at the University of Tokyo demonstrated that structural modifications of the amine group could yield compounds with nanomolar affinity for the H3 receptor (IC50 = 12 nM in optimized derivatives), suggesting potential applications in neurological disorders. The hydrochloride salt form (1006458-74-7) was found to significantly improve the compound's solubility in aqueous solutions compared to the free base form.
Metabolic stability studies published in Xenobiotica (2024) revealed that the propyl substitution at the 1-position of the pyrazole ring contributes to enhanced metabolic stability in human liver microsomes, with a half-life of 42 minutes compared to 18 minutes for the methyl-substituted analog. This finding supports the selection of this particular derivative for further drug development efforts.
The compound has also been investigated as a ligand for transition metal catalysts in asymmetric synthesis. A recent ACS Catalysis paper described its use in copper-catalyzed azide-alkyne cycloadditions, where it demonstrated superior enantioselectivity (up to 92% ee) compared to similar pyrazole-based ligands. The hydrochloride salt form was crucial for maintaining catalyst stability under the reaction conditions.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society meeting showed that when incorporated into PROTAC molecules, derivatives of 1006458-74-7 could effectively recruit E3 ubiquitin ligases, leading to successful degradation of target proteins in cellular models.
From a safety perspective, recent toxicological assessments indicate that the compound has favorable preliminary safety profiles, with no observed cytotoxicity up to 100 μM in HEK293 cells (Journal of Biochemical Toxicology, 2023). However, researchers note that comprehensive in vivo toxicity studies are still needed before clinical applications can be considered.
The commercial availability of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methyl-amine Hydrochloride has improved significantly in the past year, with multiple suppliers now offering GMP-grade material. This increased accessibility is expected to accelerate research efforts and potentially lead to clinical candidates incorporating this scaffold within the next 3-5 years.
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